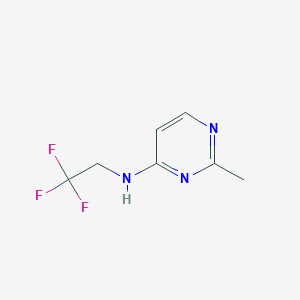![molecular formula C12H19N3O2 B12270995 [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-2-yl]methanol](/img/structure/B12270995.png)
[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-2-yl]methanol: is a complex organic compound that features a pyrazole ring and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-2-yl]methanol typically involves multi-step organic reactions. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with piperidine under specific conditions to form the intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the pyrazole or piperidine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Aplicaciones Científicas De Investigación
[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-2-yl]methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-2-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- [1,3-dimethyl-1H-pyrazole-5-carboxylic acid]
- [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidine]
- [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-2-yl]ethanol
Uniqueness
What sets [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-2-yl]methanol apart is its unique combination of the pyrazole and piperidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H19N3O2 |
|---|---|
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
(2,5-dimethylpyrazol-3-yl)-[2-(hydroxymethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C12H19N3O2/c1-9-7-11(14(2)13-9)12(17)15-6-4-3-5-10(15)8-16/h7,10,16H,3-6,8H2,1-2H3 |
Clave InChI |
AQFDVIMSYTXJQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)C(=O)N2CCCCC2CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12270918.png)
![1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole](/img/structure/B12270922.png)
![1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea](/img/structure/B12270923.png)
![4-{Thieno[3,2-b]pyridin-7-yl}morpholine](/img/structure/B12270924.png)
![8-(4-Fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12270925.png)
![4-methyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12270930.png)
![3-{Octahydrocyclopenta[c]pyrrol-2-yl}pyridine-4-carbonitrile](/img/structure/B12270935.png)
![N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B12270940.png)
![N-methyl-N-[1-(pyrimidin-2-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12270946.png)
![N-[1-(4-ethylbenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12270948.png)
![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12270954.png)
![5-(ethylsulfanyl)-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B12270957.png)
![6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12270963.png)
